molecular formula C7H16Cl2N2O2S B2921730 3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride CAS No. 2109130-48-3

3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride

Cat. No.: B2921730
CAS No.: 2109130-48-3
M. Wt: 263.18
InChI Key: IYSWUEUPFAPPQR-UHFFFAOYSA-N
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Description

3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine ring, a privileged scaffold frequently employed to optimize the pharmacokinetic properties and biological activity of lead molecules . Piperazine rings are known to enhance aqueous solubility and serve as a versatile synthetic handle for further molecular elaboration . The specific thietane 1,1-dioxide component introduces a rigid, polar structural element that may influence the molecule's conformation and binding interactions with biological targets. Piperazine-containing compounds are prevalent in a wide range of pharmacological agents, including antipsychotics, antidepressants, anticancer drugs, and antibacterials . Researchers may investigate this compound as a key synthetic intermediate or a core structural motif for developing novel active molecules. All research must be conducted in accordance with applicable laws and regulations. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-piperazin-1-ylthietane 1,1-dioxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)5-7(6-12)9-3-1-8-2-4-9;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSWUEUPFAPPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CS(=O)(=O)C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride typically involves the reaction of piperazine with thietane-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Heterocycles

Compounds with sulfur-containing rings (e.g., thietane, thiolane, thiophene) and sulfone groups are compared below:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Features Biological Activity Reference
3-Piperazin-1-ylthietane 1,1-dioxide dihydrochloride Thietane C₇H₁₄Cl₂N₂O₂S 269.17 Four-membered ring; dihydrochloride salt Not explicitly stated
Tetrahydro-3,4-thiophenediamine 1,1-dioxide dihydrochloride Thiophene C₄H₁₀Cl₂N₂O₂S 223.12 Five-membered ring; diamine functionality Marketed for research applications
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide dihydrochloride Thiopyran C₁₀H₂₂Cl₂N₂O₂S 337.26 Six-membered ring; aminopiperidine group Biochemical building block
3-((2-(Dimethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride Thiophene C₉H₂₁Cl₂N₃O₂S 306.25 Branched amine substituent Intermediate in drug synthesis

Key Observations :

  • Substituents: Piperazine and aminopiperidine groups enhance interactions with biological targets, such as enzymes or receptors .

Piperazine-Containing Derivatives

Piperazine is a common pharmacophore in drug design due to its versatility in hydrogen bonding and solubility. Relevant examples include:

Compound Name Molecular Formula Key Features Biological Activity Reference
3-Piperazin-1-ylbenzo[d]isothiazole monohydrochloride C₁₁H₁₃ClN₂S Benzisothiazole backbone Impurity in antipsychotic drugs
1-(1,3-Benzodioxol-5-ylmethyl)-4-(chloroacetyl)piperazine hydrochloride C₁₄H₁₈Cl₂N₂O₃ Chloroacetyl group; benzodioxole moiety Synthetic intermediate
Benzo[b][1,4]thiazine 1,1-dioxide derivatives Varies Antibacterial activity Inhibit bacterial growth

Key Observations :

Dihydrochloride Salts and Physicochemical Properties

Dihydrochloride salts improve solubility and stability. Notable examples:

Compound Name Solubility (Water) Stability Notes Reference
Octenidine dihydrochloride High Used in antiseptics; stable at room temperature
Thiomorpholine 1,1-dioxide hydrochloride Moderate Hygroscopic; requires dry storage
(R)-1,3-Dimethylpiperazine dihydrochloride High Chiral center; used in asymmetric synthesis

Key Observations :

  • The dihydrochloride form of 3-piperazin-1-ylthietane 1,1-dioxide likely shares high water solubility, facilitating its use in liquid formulations .

Biological Activity

3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
IUPAC Name3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride
Molecular FormulaC7H12Cl2N2O2S
Molecular Weight239.15 g/mol
CAS Number2109130-48-3

Structure

The compound features a piperazine ring attached to a thietane moiety with a sulfone group, which is responsible for its unique properties and biological activities.

Antimicrobial Activity

Research indicates that 3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli62.5
Pseudomonas aeruginosa>1000

These results indicate that while the compound is effective against some strains, it shows limited activity against others, particularly Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The piperazine component may enhance membrane permeability, allowing for greater uptake of the compound into bacterial cells.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal explored the efficacy of various piperazine derivatives, including 3-Piperazin-1-ylthietane 1,1-dioxide; dihydrochloride. This study involved:

  • Objective : To evaluate the antimicrobial activity against resistant strains.
  • Methodology : Disk diffusion and MIC assays were performed on multiple bacterial strains.
  • Findings : The compound demonstrated significant activity against resistant strains of Staphylococcus aureus with an MIC value of 15.6 µg/mL, indicating its potential as a therapeutic agent.

Clinical Implications

The promising results from laboratory studies suggest that this compound could be further developed for clinical applications, particularly in treating infections caused by resistant bacteria. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Q. Basic Analytical Framework

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring integration and thietane dioxide geometry (e.g., sulfone group at δ 40–45 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 279.08) .
  • X-ray Diffraction : Single-crystal XRD to resolve stereochemical ambiguities in the dihydrochloride salt .

How can researchers resolve contradictions in spectroscopic data?

Advanced Data Analysis
Contradictions often arise from polymorphic forms or protonation state variations. Strategies include:

  • Theoretical Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to isolate unique spectral features .
  • Multi-Technique Cross-Verification : Combine XRD, DSC, and IR to confirm crystallinity and hydrogen-bonding networks .

What are common reactivity patterns of the piperazine moiety in this compound?

Q. Basic Reactivity Profile

  • Nucleophilic Substitution : The piperazine nitrogen can undergo alkylation or acylation (e.g., with propargyl bromide or acetic anhydride) .
  • Oxidation : Reaction with H₂O₂ or m-CPBA forms N-oxide derivatives, altering solubility and bioactivity .
  • Salt Metathesis : Exchange dihydrochloride with other counterions (e.g., sulfate) to modulate crystallinity .

How to design experiments for novel derivatives with enhanced bioactivity?

Q. Advanced Experimental Design

  • Scaffold Diversification : Use parallel synthesis to introduce substituents at the thietane or piperazine positions (e.g., triazole or benzisothiazole groups) .
  • Reactor Design : Employ continuous-flow systems to handle exothermic reactions (e.g., sulfonation) safely at scale .
  • In Silico Screening : Apply molecular docking to prioritize derivatives with predicted target binding (e.g., serotonin receptors) .

What safety protocols are critical during handling?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to mitigate HCl vapor exposure during salt formation .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

How to mitigate hazards during scale-up to gram or kilogram quantities?

Q. Advanced Hazard Management

  • Thermal Risk Assessment : Conduct DSC/TGA studies to identify exothermic decomposition thresholds (>150°C) .
  • Process Intensification : Use membrane separation technologies (e.g., nanofiltration) to purify intermediates without hazardous solvents .
  • Emergency Protocols : Install HCl scrubbers and pressure-relief systems in reactors .

How can computational models accelerate reaction discovery for this compound?

Q. Advanced Computational Integration

  • Reaction Pathway Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers for key steps (e.g., ring-opening of thietane dioxide) .
  • Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine future predictions .

What statistical methods address data contradictions in multi-variable studies?

Q. Advanced Statistical Approaches

  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., NMR, HPLC) to identify outlier conditions .
  • Bayesian Inference : Quantify uncertainty in reaction yield predictions when variables are interdependent .
  • Robust Optimization : Apply Taguchi methods to minimize sensitivity to noise factors (e.g., humidity during crystallization) .

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